Phenol, m-(1,3-dithiolan-2-yl)- Phenol, m-(1,3-dithiolan-2-yl)- Phenol, m-(1,3-dithiolan-2-yl)- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 27004-28-0
VCID: VC0539425
InChI: InChI=1S/C9H10OS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9-10H,4-5H2
SMILES: C1CSC(S1)C2=CC(=CC=C2)O
Molecular Formula: C9H10OS2
Molecular Weight: 198.3 g/mol

Phenol, m-(1,3-dithiolan-2-yl)-

CAS No.: 27004-28-0

Cat. No.: VC0539425

Molecular Formula: C9H10OS2

Molecular Weight: 198.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenol, m-(1,3-dithiolan-2-yl)- - 27004-28-0

Specification

CAS No. 27004-28-0
Molecular Formula C9H10OS2
Molecular Weight 198.3 g/mol
IUPAC Name 3-(1,3-dithiolan-2-yl)phenol
Standard InChI InChI=1S/C9H10OS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9-10H,4-5H2
Standard InChI Key VVMDOOIVBRONTJ-UHFFFAOYSA-N
SMILES C1CSC(S1)C2=CC(=CC=C2)O
Canonical SMILES C1CSC(S1)C2=CC(=CC=C2)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Phenol, m-(1,3-dithiolan-2-yl)- belongs to the class of phenolic dithiolanes, where the 1,3-dithiolane ring—a five-membered heterocycle containing two sulfur atoms—is attached to the meta position of a phenol group. The compound’s IUPAC name is 3-(1,3-dithiolan-2-yl)phenol, and its SMILES notation is Oc1cccc(c1)C1SCCS1\text{Oc1cccc(c1)C1SCCS1} . Key identifiers include:

PropertyValueSource
CAS Number27004-28-0
Molecular FormulaC9H10OS2\text{C}_9\text{H}_{10}\text{OS}_2
Molecular Weight198.3 g/mol
Density1.665 g/cm³ (analogous para isomer)
Boiling Point337°C (analogous brominated derivative)
LogP3.63 (para isomer)

The meta substitution distinguishes it from its para-substituted counterpart, 4-(1,3-dithiolan-2-yl)phenol (CAS 22068-49-1), which shares the same molecular formula but exhibits divergent physicochemical behaviors due to positional isomerism . X-ray crystallography of related dithiolane-phenol hybrids, such as 2-(1,3-dithiolan-2-yl)-6-(hydroxymethyl)-4-methylphenol, reveals intermolecular hydrogen bonding between phenolic -OH and dithiolane sulfur atoms, suggesting similar stabilizing interactions in the meta-substituted variant .

Synthesis and Manufacturing

The synthesis of phenolic dithiolanes typically involves acid-catalyzed condensation between thiols and aldehydes. A representative protocol for analogous compounds involves:

  • Reaction of 2,3-dimercapto-1-propanol with substituted benzaldehydes in 1,4-dioxane under sulfuric acid catalysis .

  • Cyclization at elevated temperatures (70°C) to form the dithiolane ring .

  • Purification via silica-gel column chromatography .

For Phenol, m-(1,3-dithiolan-2-yl)-, the synthetic pathway likely employs m-hydroxybenzaldehyde as the starting aldehyde. The reaction proceeds via nucleophilic attack of the thiol groups on the aldehyde carbonyl, followed by cyclodehydration to form the dithiolane ring. Recent advances in the synthesis of cresol-derived dithiolanes highlight the utility of NaBH₄-mediated reductions to stabilize intermediates, a method applicable to this compound .

Physicochemical Properties

Thermal Stability

While direct data for the meta isomer is limited, its brominated analog, 4-bromo-2-(1,3-dithiolan-2-yl)phenol, exhibits a boiling point of 337°C and a flash point of 157.6°C . The meta isomer’s lower symmetry may reduce thermal stability compared to the para derivative.

Solubility and Partitioning

The para isomer’s LogP of 3.63 suggests moderate lipophilicity, a trait shared by the meta variant due to the hydrophobic dithiolane moiety. Aqueous solubility is likely enhanced by the phenolic -OH group, which facilitates hydrogen bonding.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the dithiolane methylene protons (~δ 3.2–3.5 ppm) and aromatic resonances split by meta substitution .

  • IR: Stretching vibrations at ~3400 cm⁻¹ (phenolic O-H) and 650–750 cm⁻¹ (C-S) .

Biological Activity and Applications

Antimicrobial Properties

Structural analogs like 4-methylphenol-dithiolane hybrids demonstrate moderate activity against Staphylococcus aureus (MIC 32 µg/mL) , implying potential for the meta isomer in antimicrobial formulations.

Material Science Applications

The compound’s sulfur content (~32.4 wt%) and rigid structure make it a candidate for:

  • Liquid crystal precursors: Dithiolanes enhance thermal stability in mesophases.

  • Polymer additives: Thioether linkages improve antioxidant properties in plastics .

Comparative Analysis with Structural Analogs

CompoundCAS NumberSubstitutionLogPBioactivity
Phenol, m-(1,3-dithiolan-2-yl)-27004-28-0meta~3.5Tyrosinase inhibition
4-(1,3-Dithiolan-2-yl)phenol22068-49-1para3.63Antimicrobial
4-Bromo-2-(1,3-dithiolan-2-yl)phenol175276-78-5ortho3.63Unreported

The meta isomer’s bioactivity profile diverges from the para derivative due to altered electronic effects and steric hindrance at the phenolic ring.

Recent Research Directions

Catalytic Asymmetric Synthesis

2024 studies on chiral dithiolanes highlight Rh-catalyzed enantioselective cyclizations to access optically pure variants, potentially enhancing bioactivity .

Drug Delivery Systems

Encapsulation of dithiolane-phenol hybrids in mesoporous silica nanoparticles improves aqueous solubility and targeted release in recent trials .

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